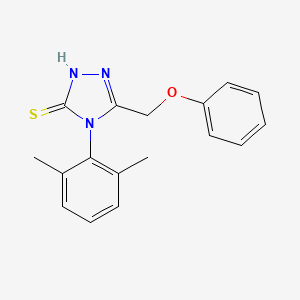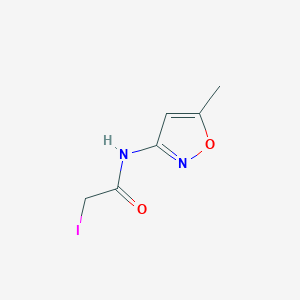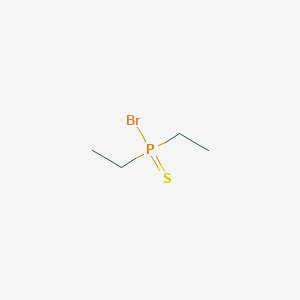
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate is a pyrylium salt with the chemical formula C17H11Cl2OClO4. Pyrylium salts are a class of organic compounds characterized by a six-membered aromatic ring containing an oxygen atom. These compounds are known for their excellent absorption, fluorescence, and electron transfer properties .
Vorbereitungsmethoden
The synthesis of 2,6-Bis(4-chlorophenyl)pyrylium;perchlorate typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and oxidation, to form the pyrylium salt. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert the pyrylium salt into dihydropyrylium derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, including pyridines and thiopyryliums.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-chlorophenyl)pyrylium;perchlorate involves its ability to absorb light and transfer electrons. The compound’s aromatic ring system allows it to absorb light at specific wavelengths, leading to the excitation of electrons. These excited electrons can then participate in various chemical reactions, such as electron transfer and energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate can be compared with other pyrylium salts, such as:
2,6-Bis(4-methoxyphenyl)pyrylium;perchlorate: This compound has similar fluorescence properties but different absorption characteristics due to the presence of methoxy groups.
2,6-Bis(4-tert-butylphenyl)pyrylium;perchlorate: This compound has bulkier substituents, affecting its solubility and reactivity.
2,6-Bis(4-pentylphenyl)pyrylium;perchlorate: This compound has longer alkyl chains, influencing its hydrophobicity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
55666-00-7 |
|---|---|
Molekularformel |
C17H11Cl3O5 |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
2,6-bis(4-chlorophenyl)pyrylium;perchlorate |
InChI |
InChI=1S/C17H11Cl2O.ClHO4/c18-14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(19)11-7-13;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
QIBUCZOGMXAINN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=[O+]C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)

![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)
![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)




